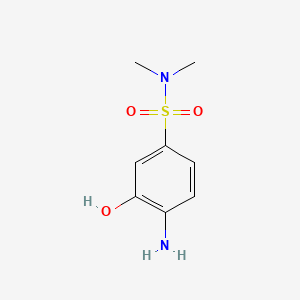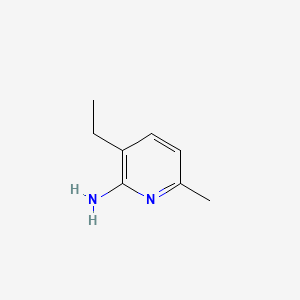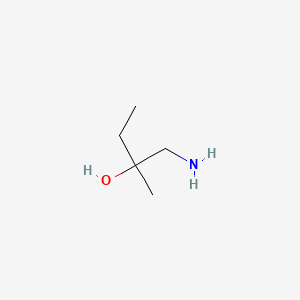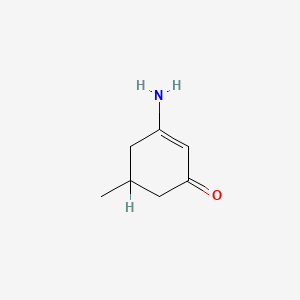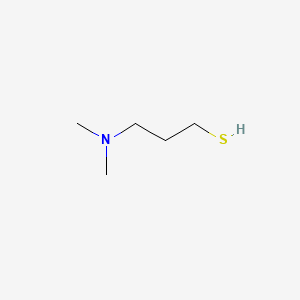
4-Pyridineethanethioamide
Übersicht
Beschreibung
4-Pyridineethanethioamide is a compound that is related to the pyridine family, which is a class of compounds characterized by a six-membered ring structure with one nitrogen atom. Although the provided papers do not directly discuss 4-Pyridineethanethioamide, they do provide insights into various pyridine derivatives and their synthesis, properties, and applications, which can be extrapolated to understand the nature of 4-Pyridineethanethioamide.
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in several papers. For instance, the synthesis of novel aromatic polyamides based on pyridine derivatives is described, where diacid chlorides containing a pyridine ring with aromatic pendant groups are synthesized and then polycondensed with commercially available diamines . Another paper discusses a ruthenium-catalyzed formal dehydrative [4 + 2] cycloaddition of enamides and alkynes to construct highly substituted pyridines . Additionally, a novel strategy for the de novo synthesis of pyridines involving a cascade reaction with isonitriles and enamides is presented . These methods could potentially be adapted for the synthesis of 4-Pyridineethanethioamide.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is explored through various techniques. X-ray diffraction and DFT calculations are used to understand the molecular structures of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides . Similarly, the structure of a pincer-type compound related to pyridine is elucidated using crystallography and computational chemistry . These studies highlight the importance of computational and experimental methods in determining the structure of pyridine-related compounds.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is explored in several papers. For example, a pyridine-enabled C-N bond activation using palladium/copper catalysis is developed for the synthesis of amides and 4-pyridylglyoxamides . Another study investigates the reversible color changes of metal complexes with pyridine derivatives through desolvation and solvation processes . These reactions demonstrate the versatility of pyridine derivatives in chemical synthesis and their potential applications in materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are characterized in detail. The thermal stability, solubility, and thermal behavior of novel polyamides containing pyridine units are studied, showing excellent thermal stability and solubility in polar aprotic solvents . Another paper describes the synthesis of polyamides with high refractive indices and low birefringences, indicating their potential for optical applications . These properties are crucial for the practical application of pyridine derivatives in various fields.
Wissenschaftliche Forschungsanwendungen
Drug-Drug Co-crystal Formation
4-Pyridineethanethioamide has been explored in the context of drug-drug co-crystal formation. For example, a study by Drozd et al. (2017) conducted experimental multistage co-crystal screening of the antituberculous drug 4-aminosalicylic acid with various coformers, including pyridine derivatives. This research highlighted the potential of using 4-pyridineethanethioamide in creating co-crystals that improve drug solubility and stability against chemical decomposition Drozd et al., 2017.
Interaction with Dichloromethane
The interaction between pyridine derivatives and dichloromethane (DCM) under ambient conditions has been studied. Rudine et al. (2010) reported that DCM reacts with pyridine derivatives like 4-pyridineethanethioamide to form methylenebispyridinium dichloride compounds. This study provides insights into the chemical behavior of pyridine derivatives in various applications Rudine et al., 2010.
Bioactive Compounds from Marine Fungi
Research by Bao et al. (2018) on bioactive pyridone alkaloids from a deep-sea-derived fungus included the study of compounds related to pyridine derivatives. This study contributes to understanding the potential biomedical applications of such compounds, including those related to 4-pyridineethanethioamide Bao et al., 2018.
Role in Plant Growth Retardation
A study by Grossmann (1990) explored the use of pyridine derivatives, including 4-pyridineethanethioamide, as plant growth retardants. This research provided insights into their role in regulating terpenoid metabolism, which is crucial for understanding cell division and senescence in plants Grossmann, 1990.
Synthesis and Characterization of Pyridine Derivatives
Several studies have focused on the synthesis and characterization of pyridine derivatives, including those related to 4-pyridineethanethioamide. For instance, Li et al. (2014) synthesized novel pyridine derivatives and characterized them using various techniques, contributing to the development of new drugs and analytical methods Li et al., 2014.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-4-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWBSELKNDFNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202920 | |
| Record name | 4-Pyridineethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridineethanethioamide | |
CAS RN |
5451-38-7 | |
| Record name | 4-Pyridineethanethioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PYRIDINEETHANETHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3IZ0TJC7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







